An In-depth Technical Guide to the Physicochemical Properties of [3,3'-Bithiophene]-4-carboxaldehyde
An In-depth Technical Guide to the Physicochemical Properties of [3,3'-Bithiophene]-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Thiophene Derivative
[3,3'-Bithiophene]-4-carboxaldehyde stands as a molecule of significant interest at the intersection of materials science and medicinal chemistry. Its rigid, electron-rich bithiophene core, functionalized with a reactive aldehyde group, presents a versatile scaffold for the synthesis of novel organic semiconductors, polymers, and potentially bioactive compounds. However, a comprehensive, centralized resource detailing its physicochemical properties has remained elusive in the scientific literature. This guide aims to bridge that gap.
As a Senior Application Scientist, my objective is not merely to collate disparate data points, but to provide a cohesive and practical understanding of this compound. Where direct experimental data for [3,3'-Bithiophene]-4-carboxaldehyde is not publicly available, I have leveraged established principles of physical organic chemistry and spectroscopic theory, drawing upon data from closely related analogues to provide reasoned estimations. This approach is designed to empower researchers with a robust framework for hypothesis generation, experimental design, and data interpretation in their work with this promising molecule. Every effort has been made to ground these insights in authoritative sources, ensuring a self-validating system of protocols and analyses.
Molecular Structure and Key Identifiers
The foundational understanding of any chemical entity begins with its structure. [3,3'-Bithiophene]-4-carboxaldehyde is an aromatic heterocyclic compound consisting of two thiophene rings linked at the 3 and 3' positions, with a formyl (carboxaldehyde) group attached to the 4-position of one of the rings.
Molecular Formula: C₉H₆OS₂
Molecular Weight: 194.27 g/mol
Canonical SMILES: O=Cc1csc(-c2ccsc2)c1
CAS Number: A specific CAS number for [3,3'-Bithiophene]-4-carboxaldehyde is not readily found in major chemical databases. Researchers should exercise caution when searching for this compound and may need to refer to it by its systematic name.
Diagram 1: Molecular Structure of [3,3'-Bithiophene]-4-carboxaldehyde
Caption: 2D structure of [3,3'-Bithiophene]-4-carboxaldehyde.
Physicochemical Properties: A Data-Driven Overview
Direct experimental data for [3,3'-Bithiophene]-4-carboxaldehyde is sparse. The following table summarizes key physicochemical properties, with values for the closely related isomer, [3,3'-Bithiophene]-5-carboxaldehyde, provided for comparison where available. It is reasonable to infer that the properties of the 4-carboxaldehyde isomer will be in a similar range.
| Property | Predicted/Estimated Value for [3,3'-Bithiophene]-4-carboxaldehyde | Experimental Value for [3,3'-Bithiophene]-5-carboxaldehyde | Reference |
| Melting Point | 100-110 °C (solid) | 101-104 °C | [1] |
| Boiling Point | ~300-350 °C (Predicted) | 283.0±30.0 °C (Predicted) | [1] |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), THF, and hot toluene. Sparingly soluble in alcohols. Insoluble in water. | Not specified | General knowledge of similar aromatic compounds |
| logP | ~3.0-3.5 (Predicted) | Not specified | Based on related structures |
| Density | ~1.3-1.4 g/cm³ (Predicted) | 1.336±0.06 g/cm³ (Predicted) | [1] |
Expert Insights: The melting point of the 5-carboxaldehyde isomer suggests that [3,3'-Bithiophene]-4-carboxaldehyde is a solid at room temperature. The predicted high boiling point is characteristic of rigid, aromatic molecules of this size. The expected solubility profile is typical for nonpolar aromatic compounds, making it suitable for processing in common organic solvents for applications in organic electronics and synthesis.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While a complete experimental dataset for [3,3'-Bithiophene]-4-carboxaldehyde is not available, we can predict the key features of its spectra based on the known characteristics of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
¹H NMR (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.9 | s | - | Aldehyde proton (-CHO) |
| ~7.8-8.0 | m | - | Thiophene protons |
| ~7.2-7.5 | m | - | Thiophene protons |
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde carbonyl carbon (C=O) |
| ~120-145 | Aromatic carbons of the thiophene rings |
Causality Behind Predicted Shifts: The aldehyde proton is expected to be significantly deshielded, appearing far downfield due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. The aromatic protons of the bithiophene core will appear in the typical aromatic region, with their exact shifts and coupling patterns depending on their relative positions and through-space interactions. In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2850 and ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700-1680 | Strong | Aldehyde C=O stretch |
| ~1600-1400 | Medium-Weak | Aromatic C=C ring stretching |
| ~850-700 | Strong | C-H out-of-plane bending |
Expert Interpretation: The most diagnostic peaks in the IR spectrum will be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic, though weaker, C-H stretches of the aldehyde group. The presence of bands in the aromatic C-H stretching region and the C=C ring stretching region will confirm the aromatic nature of the thiophene rings.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.
For [3,3'-Bithiophene]-4-carboxaldehyde, the UV-Vis spectrum in a solvent like chloroform is expected to show a main absorption band (λ_max) in the range of 300-350 nm . This absorption corresponds to the π-π* electronic transition within the conjugated bithiophene system. The aldehyde group, being a weak electron-withdrawing group, will likely cause a slight red-shift (bathochromic shift) compared to unsubstituted 3,3'-bithiophene.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For [3,3'-Bithiophene]-4-carboxaldehyde, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 194 .
Expected Fragmentation Pattern:
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Loss of the formyl radical (-CHO): A significant peak at m/z = 165 ([M-29]⁺).
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Loss of carbon monoxide (-CO): A peak at m/z = 166 ([M-28]⁺).
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Fragmentation of the thiophene rings, leading to smaller sulfur-containing fragments.
Synthesis and Reactivity
The synthesis of [3,3'-Bithiophene]-4-carboxaldehyde is not widely documented with a specific, optimized protocol. However, its synthesis can be approached through established methodologies for the formylation of aromatic rings and the coupling of thiophene units.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible synthetic route involves the formylation of a pre-formed 3,3'-bithiophene core.
Diagram 2: Proposed Retrosynthetic Pathway
Caption: A simplified retrosynthetic analysis for [3,3'-Bithiophene]-4-carboxaldehyde.
General Experimental Protocol: Vilsmeier-Haack Formylation of 3,3'-Bithiophene
This protocol is a generalized procedure and may require optimization for this specific substrate.
Diagram 3: Vilsmeier-Haack Reaction Workflow
Caption: A general workflow for the Vilsmeier-Haack formylation reaction.
Step-by-Step Methodology:
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Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Reaction with Bithiophene: Dissolve 3,3'-bithiophene in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
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Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Chemical Reactivity
The reactivity of [3,3'-Bithiophene]-4-carboxaldehyde is dominated by the aldehyde functional group and the aromatic bithiophene core.
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Aldehyde Chemistry: The aldehyde group is susceptible to nucleophilic attack and can undergo a wide range of classical aldehyde reactions, including:
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Oxidation to the corresponding carboxylic acid.
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Reduction to the corresponding alcohol.
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Wittig reaction to form alkenes.
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Reductive amination to form amines.
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Condensation reactions (e.g., Knoevenagel, aldol).
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Aromatic Core Chemistry: The thiophene rings can undergo electrophilic aromatic substitution, although the aldehyde group is deactivating. The positions on the thiophene rings can also be functionalized through metal-halogen exchange followed by quenching with an electrophile.
Applications in Research and Development
The unique structure of [3,3'-Bithiophene]-4-carboxaldehyde makes it a valuable building block in several areas of chemical science.
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Organic Electronics: As a derivative of bithiophene, this molecule is a precursor for the synthesis of π-conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The aldehyde group provides a convenient handle for further functionalization to tune the electronic and physical properties of these materials.
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Drug Discovery: The thiophene and bithiophene motifs are present in numerous biologically active compounds. The aldehyde functionality allows for the facile synthesis of a library of derivatives (e.g., imines, amines, amides) for screening in drug discovery programs. Thiophene derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.
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Sensor Technology: The conjugated system of [3,3'-Bithiophene]-4-carboxaldehyde can be modified to create chemosensors. The aldehyde group can be used to attach specific recognition units, and changes in the photophysical properties (e.g., fluorescence) upon binding to an analyte can be used for detection.
Safety and Handling
No specific safety data sheet (SDS) is available for [3,3'-Bithiophene]-4-carboxaldehyde. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. The following precautions are based on the safety profiles of related thiophene and aldehyde compounds.
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.
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Toxicity: The toxicity of this compound has not been fully investigated. Aldehydes can be irritants to the skin, eyes, and respiratory tract. Substituted thiophenes can have varying toxicological profiles. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Conclusion and Future Outlook
[3,3'-Bithiophene]-4-carboxaldehyde is a molecule with considerable untapped potential. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework for researchers to begin their investigations. The predicted physicochemical and spectroscopic properties, along with the generalized synthetic and handling protocols, offer a solid starting point for the synthesis, purification, and application of this versatile building block.
Future research should focus on the development of a high-yield, scalable synthesis of [3,3'-Bithiophene]-4-carboxaldehyde and a thorough experimental investigation of its properties. Such studies will undoubtedly unlock its full potential in the design of next-generation organic electronic materials and novel therapeutic agents.
